molecular formula C6H14ClN B15297451 2,2,3-Trimethylazetidine hydrochloride CAS No. 2901106-27-0

2,2,3-Trimethylazetidine hydrochloride

Cat. No.: B15297451
CAS No.: 2901106-27-0
M. Wt: 135.63 g/mol
InChI Key: YLXHVRQYOVWZCI-UHFFFAOYSA-N
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Description

2,2,3-Trimethylazetidine hydrochloride is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2,2,3-Trimethylazetidine hydrochloride, can be achieved through several methods. . This method efficiently produces functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges.

Industrial Production Methods

Industrial production of azetidines often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control, which are useful in applications such as antibacterial coatings and non-viral gene transfection .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylazetidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azetidine N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylazetidine hydrochloride involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in antimicrobial activity and other biological effects.

Comparison with Similar Compounds

Properties

CAS No.

2901106-27-0

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

2,2,3-trimethylazetidine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-5-4-7-6(5,2)3;/h5,7H,4H2,1-3H3;1H

InChI Key

YLXHVRQYOVWZCI-UHFFFAOYSA-N

Canonical SMILES

CC1CNC1(C)C.Cl

Origin of Product

United States

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